Methyl heptacosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

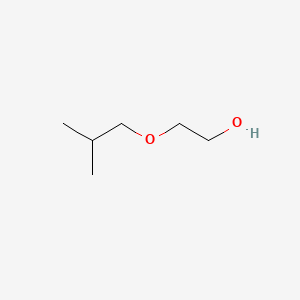

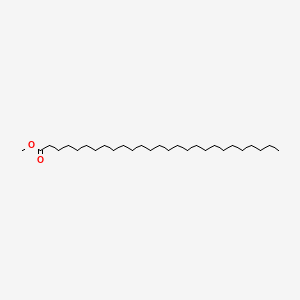

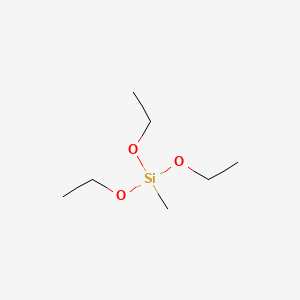

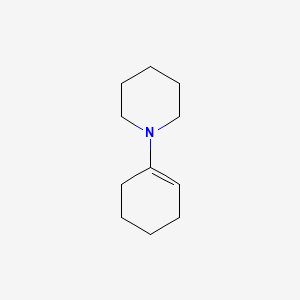

Methyl heptacosanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a long-chain fatty acid methyl ester, a valuable compound utilized in proteomics and metabolomics research .

Molecular Structure Analysis

The molecular formula of Methyl heptacosanoate is C28H56O2 . Its molecular weight is 424.74 . The IUPAC Standard InChI is InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl heptacosanoate is a colorless to yellowish liquid with a boiling point of 465°F. It has a melting point of -7.6°F and a density of 0.86 g/ml. It is supplied as a neat, solid substance at room temperature .Applications De Recherche Scientifique

Biofuel Research

- Methyl esters, similar to methyl heptacosanoate, are studied as biodiesel surrogates. Research by (Herbinet, Pitz, & Westbrook, 2007) developed a chemical kinetic mechanism to study the oxidation of methyl decanoate, a biodiesel surrogate. This research helps understand the combustion characteristics of biofuels and their unique features like early carbon dioxide formation.

Material Properties and Chemical Engineering

- Investigations into the properties of chemical compounds including methyl esters are crucial in chemical engineering. Studies like the one by (Su et al., 2018) provide valuable data on densities and viscosities of binary mixtures of methyl decanoate and n-heptane at different temperatures and pressures. Such research is vital for designing processes and equipment in chemical industries.

Combustion and Emission Studies

- Methyl esters are also used in studies of combustion and emissions. (El-Seesy, He, & Kosaka, 2021) researched the combustion and emission characteristics of diesel engines using n-heptanol-methyl oleate mixtures. Understanding these characteristics is crucial for developing more efficient and environmentally friendly combustion engines.

Environmental Science and Pest Control

- Methyl ketones, closely related to methyl esters, are researched for environmental applications. (Zhu et al., 2018) explored the use of n-aliphatic methyl ketones as an alternative to traditional fumigants like methyl bromide, indicating the potential of methyl compounds in environmentally safer pest control methods.

Chemical Kinetics and Renewable Energy

- Studies such as by (Kong, Liu, & Zheng, 2020) focus on the chemical kinetics of biodiesel combustion. They use methyl esters to build detailed chemical kinetic mechanisms for understanding the combustion process in renewable energy sources.

Food Science and Dairy Products

- In the food industry, research like that by (Contarini & Povolo, 2002) involves the study of volatile compounds, including methyl ketones in milk. Such research helps in understanding and improving food quality and processing methods.

Mécanisme D'action

Target of Action

It is believed that this compound primarily targets cancer cells .

Mode of Action

Methyl heptacosanoate: interacts with its targets, primarily cancer cells, by hampering their growth and proliferation . It has also been observed to induce apoptosis, or programmed cell death, in these cells .

Biochemical Pathways

The exact biochemical pathways affected by Methyl heptacosanoate It is suggested that the compound’s ability to induce apoptosis in cancer cells may involve various cellular pathways related to cell growth and death .

Result of Action

The molecular and cellular effects of Methyl heptacosanoate’s action primarily involve the inhibition of growth and induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells.

Action Environment

The action, efficacy, and stability of Methyl heptacosanoate can be influenced by various environmental factors. For instance, the compound is insoluble in water but exhibits solubility in organic solvents . This could potentially affect its distribution and action in the body.

Propriétés

IUPAC Name |

methyl heptacosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 |

Source

|

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl heptacosanoate | |

CAS RN |

55682-91-2 |

Source

|

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)